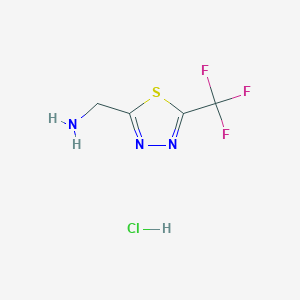
(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride typically involves the introduction of a trifluoromethyl group into the thiadiazole ring. One common method is the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and thiadiazole groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other materials. Its stability and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The thiadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine
- (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)ethanamine
- (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)propanamine
Uniqueness
(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is unique due to the presence of both a trifluoromethyl group and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiadiazole ring provides a versatile scaffold for further functionalization.
特性
分子式 |
C4H5ClF3N3S |
|---|---|
分子量 |
219.62 g/mol |
IUPAC名 |
[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C4H4F3N3S.ClH/c5-4(6,7)3-10-9-2(1-8)11-3;/h1,8H2;1H |
InChIキー |
IIIUXDLXHMURRX-UHFFFAOYSA-N |
正規SMILES |
C(C1=NN=C(S1)C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


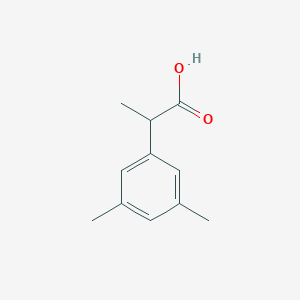
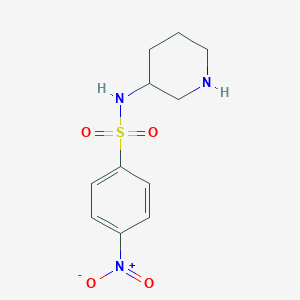
![(3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13322543.png)
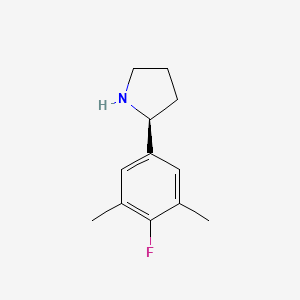
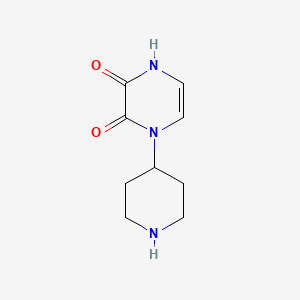

![tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13322562.png)
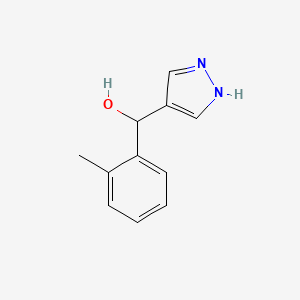
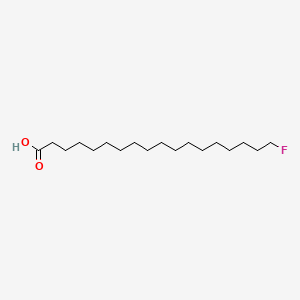
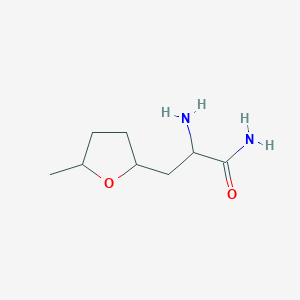
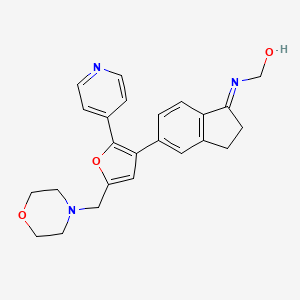
![6-Methoxy-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13322608.png)
![(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene](/img/structure/B13322609.png)
![2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol](/img/structure/B13322621.png)
